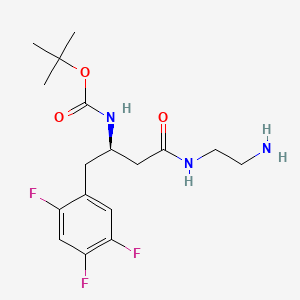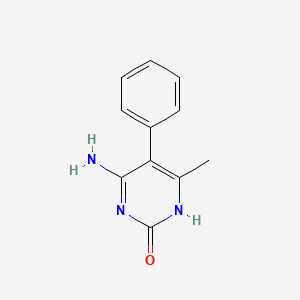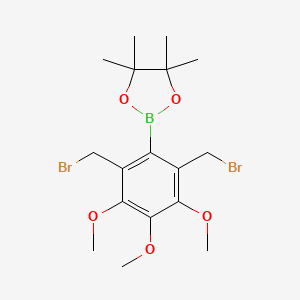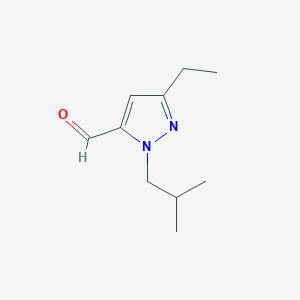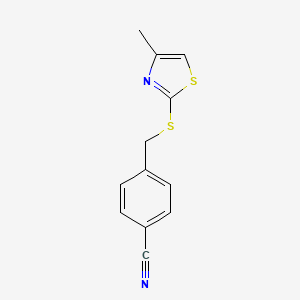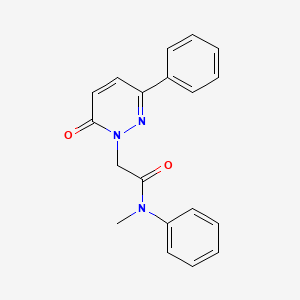![molecular formula C11H13ClFNO B14884270 [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B14884270.png)
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride is a chemical compound with the molecular formula C11H14ClFNO·HCl. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the 4-(4-chloro-2-fluorophenyl) Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with the 4-(4-chloro-2-fluorophenyl) group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Análisis De Reacciones Químicas
Types of Reactions
3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but typically include key enzymes and receptors involved in cellular signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride include:
3-pyrrolidinemethanol, 4-(4-chlorophenyl)-, hydrochloride: Lacks the fluorine atom.
3-pyrrolidinemethanol, 4-(4-fluorophenyl)-, hydrochloride: Lacks the chlorine atom.
3-pyrrolidinemethanol, 4-(4-chloro-2-methylphenyl)-, hydrochloride: Contains a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the compound’s reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C11H13ClFNO |
|---|---|
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H13ClFNO/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15/h1-3,7,10,14-15H,4-6H2/t7-,10+/m0/s1 |
Clave InChI |
QDJOTQAOTNWMDE-OIBJUYFYSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1)C2=C(C=C(C=C2)Cl)F)CO |
SMILES canónico |
C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


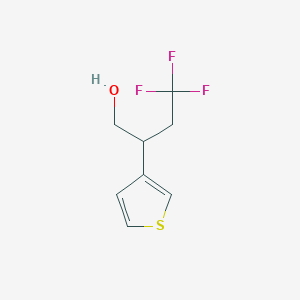
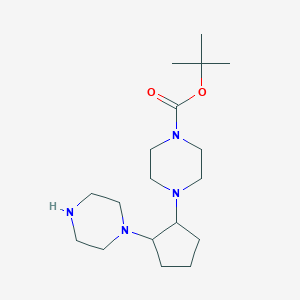
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
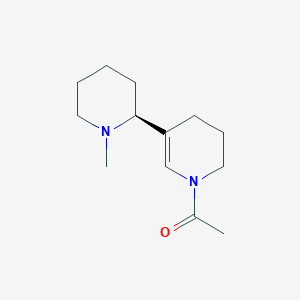
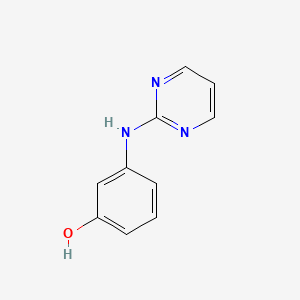
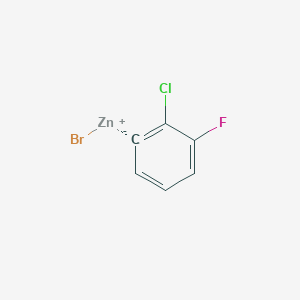
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
